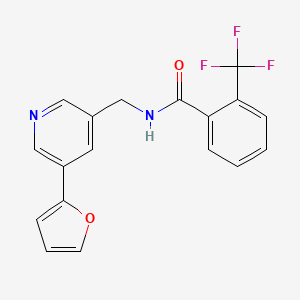![molecular formula C21H14N4O4S B2796952 2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile CAS No. 489400-08-0](/img/structure/B2796952.png)
2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile is a useful research compound. Its molecular formula is C21H14N4O4S and its molecular weight is 418.43. The purity is usually 95%.
BenchChem offers high-quality 2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[5-(2-Nitrophenyl)furan-2-yl]-4-oxo-1-phenyl-6-sulfanyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Structural Characterization and Enzyme Inhibition
Research has demonstrated the structural insights of dihydropyrimidine-5-carbonitrile derivatives, emphasizing their potential as dihydrofolate reductase (DHFR) inhibitors. Al-Wahaibi et al. (2021) describe the structural characterization of three 2,4-disubstituted dihydropyrimidine-5-carbonitrile derivatives through X-ray diffraction analysis, revealing an L-shaped conformation and potential inhibitory activity against human DHFR enzyme, which is crucial for understanding their mechanism of action at the molecular level (Al-Wahaibi et al., 2021).
Antimicrobial and Antitumor Activities
The antimicrobial and antitumor potential of novel heterocycles employing tetrahydropyrimidine-5-carbonitrile has been explored. Ramadan et al. (2019) synthesized a pyrimidinethione derivative and reported its promising results in antitumor and antimicrobial activity evaluation, which opens avenues for the development of new therapeutic agents (Ramadan et al., 2019).
Synthesis of Novel Derivatives
The synthesis of new pyrimidine selanyl derivatives has been studied, contributing to the expansion of chemically diverse molecules for further biological evaluation. Alshahrani et al. (2018) focused on preparing a series of tetrahydropyrimidine derivatives, demonstrating the versatility of this chemical framework in synthesizing novel compounds with potential biological activities (Alshahrani et al., 2018).
Antiprotozoal Agents
Dicationic imidazo[1,2-a]pyridines, including derivatives of the mentioned compound, have been identified as potent antiprotozoal agents. Ismail et al. (2004) synthesized and evaluated the biological activity of these compounds, highlighting their effectiveness against T. b. rhodesiense and P. falciparum, which are responsible for sleeping sickness and malaria, respectively. This research presents significant contributions to the development of new treatments for protozoal infections (Ismail et al., 2004).
Corrosion Inhibition
The application of quinoline-3-carbonitrile derivatives as corrosion inhibitors on mild steel in acidic media was investigated by Wazzan (2017), revealing their potential in protecting metals against corrosion. This study bridges the gap between organic chemistry and material science, showcasing the versatility of tetrahydropyrimidine derivatives (Wazzan, 2017).
Propiedades
IUPAC Name |
2-[5-(2-nitrophenyl)furan-2-yl]-6-oxo-3-phenyl-4-sulfanyl-1,2-dihydropyrimidine-5-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14N4O4S/c22-12-15-20(26)23-19(24(21(15)30)13-6-2-1-3-7-13)18-11-10-17(29-18)14-8-4-5-9-16(14)25(27)28/h1-11,19,30H,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMAMRNHGUQACOI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(NC(=O)C(=C2S)C#N)C3=CC=C(O3)C4=CC=CC=C4[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Mercapto-2-(5-(2-nitrophenyl)furan-2-yl)-4-oxo-1-phenyl-1,2,3,4-tetrahydropyrimidine-5-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

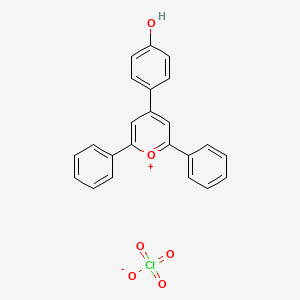
![Methyl 5-(((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)methyl)furan-2-carboxylate](/img/structure/B2796870.png)
![ethyl 2-(8-(3-methoxyphenyl)-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2796871.png)

![(2Z)-2-[(4-bromophenyl)methylidene]-6-hydroxy-1-benzofuran-3-one](/img/structure/B2796879.png)
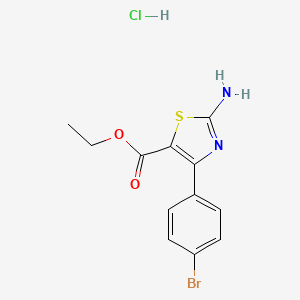
![Methyl 3-[(4-ethoxyphenyl)carbamoylamino]-5-phenylthiophene-2-carboxylate](/img/structure/B2796881.png)
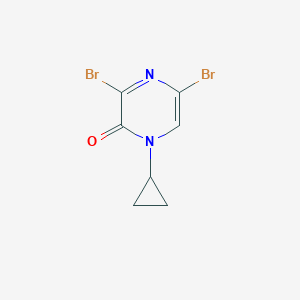


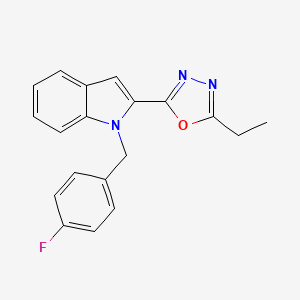
![1-Chloro-4-[4-(4-chlorophenyl)sulfonylbutylsulfonyl]benzene](/img/structure/B2796887.png)
